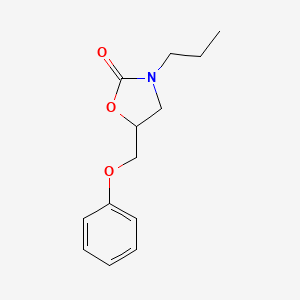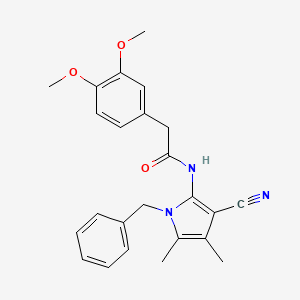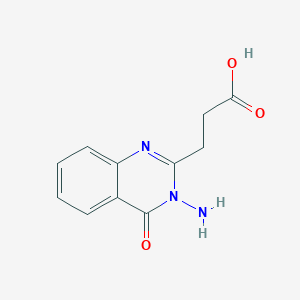
5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the reaction of phenoxymethyl chloride with 3-propyl-1,3-oxazolidin-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of isocyanuric acid triglycidyl ester and phenol derivatives to synthesize the compound. This method is advantageous due to its simplicity and ease of purification .
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition prevents the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
Oxazole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
5-(Phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(phenoxymethyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO3/c1-2-8-14-9-12(17-13(14)15)10-16-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
GZIHTPUAKUVTFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(OC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B10872513.png)
![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872517.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate](/img/structure/B10872520.png)

![5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole](/img/structure/B10872558.png)

![2-(5-cyclopropyl-1H-pyrazol-3-yl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872563.png)
![3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10872575.png)
![11-(4-chlorophenyl)-10-[(4-chlorophenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872580.png)
![1-(3,5-dimethoxyphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10872586.png)
![Methyl 2-{[(pyridin-4-ylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10872588.png)
![2-[3-Methyl-4-(methylethyl)phenoxy]acetohydrazide](/img/structure/B10872592.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872613.png)
![(2E)-4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10872618.png)
